N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride
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Description
N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C15H16Cl2N2O2S and its molecular weight is 359.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pro-Apoptotic Effects in Cancer Cells
A study demonstrated the synthesis of compounds bearing sulfonamide fragments, including variants similar to the N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride. These compounds showed significant in vitro anti-cancer activity against various cancer cell lines by inducing apoptosis through the activation of p38 and ERK phosphorylation pathways (Cumaoğlu et al., 2015).
Novel Nanosized N-sulfonated Brönsted Acidic Catalyst
Research introduced a novel nanosized N-sulfonic acid as an efficient catalyst for the one-pot synthesis of hexahydroquinolines, demonstrating the utility of sulfonamide derivatives in facilitating chemical transformations under solvent-free conditions (Goli-Jolodar et al., 2016).
Antimicrobial Activities of Sulfonamide Derivatives
A study synthesized a novel bi-dentate ligand incorporating an 8-hydroxyquinoline derivative and sulfonamide, showing significant antimicrobial and antifungal activities. This highlights the potential of sulfonamide derivatives in developing new antimicrobial agents (Dixit et al., 2010).
Sulfonamide Derivatives as PNMT Inhibitors
3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, molecules closely related to the target compound, were synthesized and evaluated for their phenylethanolamine N-methyltransferase (PNMT) inhibitory potency. These studies provide insights into designing selective inhibitors for therapeutic applications (Grunewald et al., 2005).
Antiviral Activity and Novel Synthetic Pathways
Another research effort synthesized derivatives related to the target compound, demonstrating potential antiviral activities and novel synthetic pathways for creating sulfonamide derivatives, highlighting the chemical versatility and potential therapeutic applications of these compounds (Chen et al., 2010).
Properties
IUPAC Name |
N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S.ClH/c16-12-4-1-5-13(10-12)18-21(19,20)14-6-7-15-11(9-14)3-2-8-17-15;/h1,4-7,9-10,17-18H,2-3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAITHMYSJPVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)NC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.